4-(Trifluoromethoxy)benzhydrol
CAS No.:
Cat. No.: VC13439241
Molecular Formula: C14H11F3O2
Molecular Weight: 268.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H11F3O2 |
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Molecular Weight | 268.23 g/mol |
IUPAC Name | phenyl-[4-(trifluoromethoxy)phenyl]methanol |
Standard InChI | InChI=1S/C14H11F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H |
Standard InChI Key | OQKOJXPMVCEZJE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
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IUPAC Name: Phenyl[4-(trifluoromethyl)phenyl]methanol
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Molecular Formula: C₁₄H₁₁F₃O
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CAS Registry Number: 395-23-3
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Synonyms:
Structural Features
The molecule consists of two phenyl rings connected by a central carbon bearing a hydroxyl (-OH) group. The -CF₃ substituent at the para position of one ring enhances lipophilicity and stabilizes intermediates in electrophilic reactions .
Synthesis and Purification
Grignard Reaction-Based Synthesis
The most cited method involves a two-step process:
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Formation of Organomagnesium Intermediate:
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Coupling with 4-Trifluoromethylbenzoyl Chloride:
Alternative Routes
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Friedel-Crafts Alkylation: Superacid-mediated reactions (e.g., CF₃SO₃H) enable electrophilic substitution of trifluoromethylarenes, forming benzhydrol derivatives via carbocation intermediates .
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Hydrogenation of Ketones: Catalytic transfer hydrogenation of 4-(trifluoromethyl)benzophenone using nickel-based catalysts (e.g., (i-PrPOCNHPh)NiBr) in isopropanol .
Physicochemical Properties
Thermal and Spectral Data
Property | Value | Source |
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Melting Point | 59–61°C | |
Boiling Point | 122–124°C (0.4 mmHg) | |
Density | 1.3±0.1 g/cm³ | |
Refractive Index | 1.531 | |
Flash Point | 135.6±17.5°C | |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
Spectroscopic Characteristics
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¹H NMR (CDCl₃): δ 7.25–7.40 (m, aromatic H), 5.83 (s, -OH), 2.41 (br s, -CH) .
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IR (KBr): Broad O-H stretch (~3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .
Applications in Pharmaceutical and Agrochemical Synthesis
Drug Intermediate
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Antidepressants: Derivatives of 4-(trifluoromethyl)benzhydrol are precursors to trifluoromethoxy-substituted aryl ethers, which exhibit serotonin-norepinephrine reuptake inhibition .
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Antimicrobial Agents: The -CF₃ group enhances membrane permeability in antifungal compounds .
Agrochemicals
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Herbicides: Used in synthesizing trifluoromethoxy-aniline derivatives, which inhibit acetolactate synthase in weeds .
Recent Advances
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Nanofiltration Purification: DuraMem™200 membranes achieve >95% recovery of 4-(trifluoromethyl)benzhydrol from ethanolic extracts, replacing energy-intensive distillation .
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Catalytic Asymmetric Synthesis: Chiral phosphine ligands enable enantioselective reduction of ketones to benzhydrols with >90% ee .
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